![molecular formula C16H13NO3 B1493309 Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate CAS No. 2088860-35-7](/img/structure/B1493309.png)
Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate
Overview
Description
Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate (ENO) is an organic compound belonging to the class of oxazoles. It is a white crystalline solid with a molecular weight of 250 g/mol and a melting point of 138-140 °C. ENO has a wide range of applications in the scientific research field, including synthesis and catalysis, as well as in biochemical and physiological studies.
Scientific Research Applications
Pharmaceutical Intermediates
Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its oxazole ring is a common motif in many drug molecules, and its modification can lead to the development of new therapeutic agents with potential activity against a range of diseases.
Organic Light-Emitting Diodes (OLEDs)
In material science, this compound finds application in the development of OLEDs . The naphthalene moiety can contribute to the photophysical properties required for efficient light emission, making it valuable for creating advanced display and lighting technologies.
Analytical Chemistry
The compound’s distinct chemical structure allows it to be used as a standard or reference in various chromatographic and spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .
Environmental Science
While direct applications in environmental science are not explicitly documented, the compound’s solubility and reactivity could make it a candidate for environmental fate and transport studies, helping to understand how similar compounds behave in natural settings .
Biochemistry Research
In biochemistry, Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate may be used in the study of enzyme-substrate interactions due to its structural complexity, which can provide insights into the binding affinities and reaction mechanisms .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures. Its reactivity can be harnessed to create a variety of functional groups that are pivotal in synthetic chemistry .
Medicinal Chemistry
The oxazole ring present in Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate is a scaffold found in many medicinal compounds, indicating its potential in the design of new drugs with improved efficacy and safety profiles .
Computational Chemistry
Due to its unique structure, the compound is also of interest in computational chemistry for molecular modeling and simulation studies. It can be used to develop computational methods and algorithms for predicting the behavior of similar organic molecules .
properties
IUPAC Name |
ethyl 5-naphthalen-1-yl-1,3-oxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)15-17-10-14(20-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLIAFAQCJPABJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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